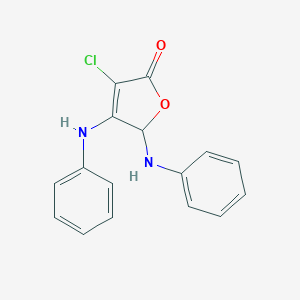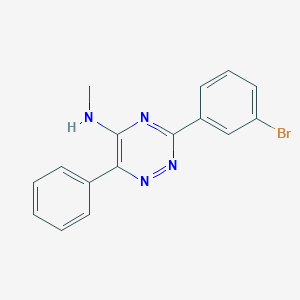![molecular formula C16H23NO3 B259095 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone, also known as IMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. IMPE belongs to the class of aryl ketone compounds and has been shown to have various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of HDACs, leading to changes in gene expression. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound. This could lead to the development of more specific and effective inhibitors of COX-2 and HDACs. In addition, further studies are needed to determine the potential use of this compound in the treatment of neurodegenerative diseases and cancer.
Synthesis Methods
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Scientific Research Applications
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have various biological and pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-12(2)20-16-5-4-14(13(3)18)10-15(16)11-17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI Key |
YRYUVTZQPGSVSX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)


![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)